molecular formula C10H20N2 B148354 1-Cyclopentylpiperidin-4-amine CAS No. 132740-50-2

1-Cyclopentylpiperidin-4-amine

Cat. No. B148354
M. Wt: 168.28 g/mol
InChI Key: HJJXAKRPWXVQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentylpiperidin-4-amine is a compound that can be associated with the broader class of cyclopiperidine derivatives. These compounds are of interest due to their potential conformational properties and relevance in synthetic chemistry, particularly in the synthesis of aminocyclopropane and related structures .

Synthesis Analysis

The synthesis of related compounds, such as 4-Amino-3,5-cyclopiperidine, involves the preparation of tribenzyl derivatives followed by selective removal of protecting groups. This method suggests a possible route for synthesizing 1-Cyclopentylpiperidin-4-amine by adapting the protective group strategy to suit the cyclopentyl moiety . Additionally, the synthesis of complex cyclodepsipeptides, which are cyclic peptides with ester links, provides insights into the synthesis of cyclic compounds with amino moieties. Although not directly related to 1-Cyclopentylpiperidin-4-amine, the methodologies described for cyclodepsipeptides could offer alternative synthetic routes or functionalization strategies for similar cyclic amines .

Molecular Structure Analysis

The molecular structure of cyclopiperidine derivatives has been studied using X-ray structural analysis and computational methods. For instance, the carboxamide derivative of a cyclopiperidine compound was found to adopt both chair and boat conformations in the solid state. This suggests that 1-Cyclopentylpiperidin-4-amine could also exhibit interesting conformational dynamics, which could be further explored using similar analytical techniques .

Chemical Reactions Analysis

The reactivity of pyridinium compounds provides insights into the chemical behavior of nitrogen-containing heterocycles. Although the study focuses on pyridinium salts, it demonstrates the reactivity of the amino moiety in nucleophilic substitution reactions, which could be relevant for the functionalization of 1-Cyclopentylpiperidin-4-amine .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-Cyclopentylpiperidin-4-amine, the studies on related compounds can offer some predictions. For example, the preference for certain conformations in solution, as indicated by NMR spectroscopy for cyclopiperidine derivatives, could imply similar solubility and conformational preferences for 1-Cyclopentylpiperidin-4-amine . The reactivity of related compounds with nucleophiles also suggests that 1-Cyclopentylpiperidin-4-amine may undergo similar reactions, which could affect its stability and reactivity profile .

Scientific Research Applications

Degradable Polymers

Polymers incorporating cyclic amines, such as those related to 1-Cyclopentylpiperidin-4-amine, have been studied for their potential in creating degradable materials. For instance, poly(β-amino esters) synthesized through reactions involving secondary amines have shown promising applications in biomedical fields due to their non-toxic degradation products and compatibility with DNA for potential gene delivery applications (Lynn & Langer, 2000).

Catalysis in Organic Synthesis

The use of cyclopentylamine derivatives in catalysis has been explored, particularly in the reductive amination of ketones to produce valuable amines for pharmaceuticals, pesticides, and cosmetics. Research has demonstrated that certain catalysts can effectively convert cyclopentanone to cyclopentylamine under mild conditions, highlighting the role of these compounds in facilitating sustainable chemical synthesis (Guo et al., 2019).

Graphene-based Catalysis

In the reduction of nitro compounds to amines, graphene-based catalysts have shown significant promise. The study of these catalysts provides insight into environmentally friendly processes for producing amines, including those related to 1-Cyclopentylpiperidin-4-amine, which are crucial in the development of pharmaceuticals, dyes, and polymers (Nasrollahzadeh et al., 2020).

Antimicrobial and Biological Activities

Cyclic depsipeptides, which can be structurally related to 1-Cyclopentylpiperidin-4-amine, have been identified for their broad range of biological activities. These compounds, often derived from fungi, have potential applications in pharmaceuticals due to their cytotoxic, antimicrobial, and antiviral properties (Wang et al., 2018).

Green Chemistry

The development of metal- and oxidant-free synthesis methods for amines, including those structurally similar to 1-Cyclopentylpiperidin-4-amine, exemplifies the shift towards more sustainable and environmentally friendly chemical processes. Such methods not only offer a broad substrate scope and mild reaction conditions but also highlight the potential for these compounds in organic and medicinal chemistry (Guo et al., 2021).

Safety And Hazards

The safety information for 1-Cyclopentylpiperidin-4-amine includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-cyclopentylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJXAKRPWXVQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406503
Record name 1-cyclopentylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylpiperidin-4-amine

CAS RN

132740-50-2
Record name 1-cyclopentylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopentylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.